molecular formula C7H9BO2 B14012631 2-(Methyl-d3)-phenylboronic acid

2-(Methyl-d3)-phenylboronic acid

Cat. No.: B14012631
M. Wt: 138.98 g/mol
InChI Key: NSJVYHOPHZMZPN-FIBGUPNXSA-N
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Description

2-(Methyl-d3)-phenylboronic acid is a deuterated derivative of phenylboronic acid, where the methyl group is substituted with deuterium atoms. This compound is of significant interest in various fields of scientific research due to its unique properties and applications. The presence of deuterium atoms enhances its stability and provides distinct advantages in analytical and synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methyl-d3)-phenylboronic acid typically involves the deuteration of phenylboronic acid. One common method is the reaction of phenylboronic acid with deuterated methyl iodide (CD3I) in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include heating the mixture to a specific temperature, usually around 80-100°C, for several hours to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Methyl-d3)-phenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenol derivatives.

    Reduction: It can be reduced to form deuterated benzyl alcohols.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products:

    Oxidation: Phenol derivatives.

    Reduction: Deuterated benzyl alcohols.

    Substitution: Biaryl compounds.

Scientific Research Applications

2-(Methyl-d3)-phenylboronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways due to its stable isotope labeling.

    Medicine: Utilized in drug development and pharmacokinetic studies to trace metabolic pathways and drug interactions.

    Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Mechanism of Action

The mechanism by which 2-(Methyl-d3)-phenylboronic acid exerts its effects is primarily through its ability to participate in various chemical reactions. The deuterium atoms provide stability and resistance to metabolic degradation, making it an ideal candidate for tracing studies. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition and sensor applications.

Comparison with Similar Compounds

    Phenylboronic acid: The non-deuterated counterpart of 2-(Methyl-d3)-phenylboronic acid.

    2-Methylphenylboronic acid: Similar structure but without deuterium substitution.

    Deuterated benzyl alcohols: Compounds with deuterium atoms in the benzyl position.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct advantages in analytical applications. The deuterium substitution also allows for the study of isotope effects in chemical reactions and biological systems, making it a valuable tool in various research fields.

Properties

Molecular Formula

C7H9BO2

Molecular Weight

138.98 g/mol

IUPAC Name

[2-(trideuteriomethyl)phenyl]boronic acid

InChI

InChI=1S/C7H9BO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5,9-10H,1H3/i1D3

InChI Key

NSJVYHOPHZMZPN-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=CC=C1B(O)O

Canonical SMILES

B(C1=CC=CC=C1C)(O)O

Origin of Product

United States

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